![molecular formula C14H15ClN2 B3045762 2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)ethanamine CAS No. 113248-70-7](/img/structure/B3045762.png)
2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)ethanamine
Overview
Description
Scientific Research Applications
Analytical Methods Development
Lin et al. (1998) developed a high-performance liquid chromatographic method for quantifying 2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)ethanamine and its metabolite in rat biofluids. This method was essential for preliminary analysis in pharmacokinetic studies, highlighting its utility in drug development and research (Lin et al., 1998).
Photochemical Studies
Draksharapu et al. (2012) described the photochemical behavior of related complexes in different solvents, contributing to understanding the molecular interactions and stability under various conditions (Draksharapu et al., 2012).
Biocatalysis and Green Chemistry
Chen et al. (2021) explored the use of Escherichia coli as a whole-cell catalyst in a liquid-liquid biphasic microreaction system for the synthesis of a derivative of 2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)ethanamine. This approach demonstrated a green, economic, and efficient synthetic process (Chen et al., 2021).
Complexation and Structural Studies
Research by Woo et al. (2011) and Singh et al. (2019) focused on the complexation of derivatives with metals like copper and palladium. These studies are crucial for understanding the structural and magnetic properties, which have implications in materials science and catalysis (Woo et al., 2011), (Singh et al., 2019).
Catalysis and Organic Synthesis
Nyamato et al. (2016) investigated nickel(II) complexes with amino-pyridine ligands for ethylene oligomerization, demonstrating the potential of these complexes in industrial catalysis (Nyamato et al., 2016).
Solubility Studies
Shakeel et al. (2014) measured the solubility of a derivative in various solvents, contributing to the understanding of its physical and chemical properties, essential for formulation development (Shakeel et al., 2014).
Polymerization Catalysts
Nayab et al. (2011) synthesized a zinc(II) complex with a related ligand and explored its use in polymerization, highlighting its potential application in materials science (Nayab et al., 2011).
Antimicrobial Studies
Bhuva et al. (2015) synthesized derivatives and assessed their biological activity against various microbes, providing insights into their potential therapeutic applications (Bhuva et al., 2015).
Molecular Docking and Antimicrobial Activity
Sivakumar et al. (2021) conducted molecular docking and antimicrobial activity studies on a related molecule, showcasing its potential in drug design and discovery (Sivakumar et al., 2021).
Ligand Exchange and Spin State Studies
Draksharapu et al. (2012) investigated ligand exchange and spin state equilibria of iron(II) complexes with related ligands, providing valuable information for understanding their chemical behavior (Draksharapu et al., 2012).
Antitumor Evaluation
Thapa et al. (2012) designed and synthesized derivatives for evaluating their antitumor properties, contributing to oncological research (Thapa et al., 2012).
Antioxidant Studies
Bekircan et al. (2008) synthesized new derivatives and evaluated their antioxidant properties, providing insights into their potential health benefits (Bekircan et al., 2008).
properties
IUPAC Name |
2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)ethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2/c15-14-3-1-12(2-4-14)5-10-17-11-13-6-8-16-9-7-13/h1-4,6-9,17H,5,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNHCCVXOZOINB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNCC2=CC=NC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386034 | |
Record name | 2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60386034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)ethanamine | |
CAS RN |
113248-70-7 | |
Record name | 2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60386034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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